Product packaging for Methyl gamma-linolenyl fluorophosphonate(Cat. No.:CAS No. 1370451-91-4)

Methyl gamma-linolenyl fluorophosphonate

Cat. No.: B594013
CAS No.: 1370451-91-4
M. Wt: 344.4
InChI Key: PYIHGLSRUVHCML-JPFHKJGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl gamma-linolenyl fluorophosphonate is a phosphonate compound that serves as a potent, irreversible inhibitor for key enzymatic targets in biochemical research. Its primary research value lies in its action against the thioesterase (TE) domain of human Fatty Acid Synthase (FAS), a critical enzyme in de novo fatty acid biosynthesis. Studies have shown that this compound covalently modifies the active site serine residue (Ser 2308) of the FAS-TE domain, leading to its inactivation . The binding of its 18-carbon polyunsaturated γ-linolenyl tail in a groove-tunnel site of the domain reveals a novel mechanism for molecular recognition and inhibition . Due to the upregulation of FAS in various cancers, this inhibitor provides a valuable framework for developing novel antitumor agents and studying disordered lipid metabolism . Furthermore, this compound is a chemical analog of methyl arachidonyl fluorophosphonate (MAFP) and has been utilized as an inhibitor of platelet-activating factor acetylhydrolase (PAF-AH) in studies investigating the inflammatory effects of oxidized phospholipids in endothelial cells . As such, it is a crucial tool for probing inflammatory signaling pathways and lipid-mediated cell signaling. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34FO2P B594013 Methyl gamma-linolenyl fluorophosphonate CAS No. 1370451-91-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6Z,9Z,12Z)-1-[fluoro(methoxy)phosphoryl]octadeca-6,9,12-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h7-8,10-11,13-14H,3-6,9,12,15-19H2,1-2H3/b8-7-,11-10-,14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIHGLSRUVHCML-JPFHKJGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCP(=O)(OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCP(=O)(OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34FO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Methyl Gamma Linolenyl Fluorophosphonate

Strategies for Methyl gamma-linolenyl fluorophosphonate Synthesis

The construction of the target molecule hinges on forming a stable P-O-C bond to the lipid tail and a P-F bond on the phosphonate (B1237965) headgroup. General routes are adapted from established methods for synthesizing alkyl phosphonofluoridates.

Esterification and Phosphorylation Techniques for Fluorophosphonate Formation

The synthesis of the target compound typically involves a multi-step process starting from a suitable phosphorus precursor, such as methylphosphonic dichloride (CH₃POCl₂). The core of the synthesis is the sequential replacement of the chlorine atoms.

A common and effective route involves two key stages:

Phosphorylation of the Alcohol : Gamma-linolenyl alcohol is reacted with an excess of methylphosphonic dichloride in the presence of a mild base, like triethylamine (B128534) or pyridine. This reaction selectively replaces one chlorine atom with the gamma-linolenyloxy group, forming the intermediate gamma-linolenyl methylphosphonochloridate. The reaction is carefully controlled at low temperatures to prevent side reactions.

Fluorination : The resulting phosphonochloridate intermediate is then converted to the final fluorophosphonate. This is achieved by reacting it with a suitable fluorinating agent, such as sodium fluoride (B91410) (NaF), potassium fluoride (KF), or ammonium (B1175870) fluoride (NH₄F), often in a non-protic solvent. More modern and milder fluorination techniques might employ reagents like Selectfluor or other nucleophilic fluorinating sources to improve yield and selectivity. researchgate.netnih.gov

An alternative pathway involves starting with methylphosphonic difluoride (CH₃POF₂) and reacting it directly with gamma-linolenyl alcohol. This method can be more direct but requires handling the highly reactive difluoride precursor. The reaction is typically performed under anhydrous conditions with a base to neutralize the hydrogen fluoride (HF) generated.

These phosphorylation and fluorination strategies are foundational in the synthesis of many organophosphorus compounds, including activity-based protein profiling (ABPP) probes that often feature a fluorophosphonate "warhead." researchgate.net

Stereoselective Synthesis Approaches for this compound Isomers

The phosphorus atom in this compound is a stereocenter because it is bonded to four different substituents: a methyl group, a fluorine atom, an oxygen atom leading to the gamma-linolenyl chain, and a doubly bonded oxygen atom. This results in the existence of two enantiomers, (R)- and (S)-.

Achieving stereoselectivity in the synthesis of these P-chiral compounds is a significant challenge but crucial, as different enantiomers can exhibit vastly different biological activities. nih.gov Strategies to control the stereochemistry at the phosphorus center include:

Use of Chiral Auxiliaries : A chiral alcohol or amine can be temporarily attached to the phosphorus center to direct the subsequent additions of the other groups in a stereospecific manner. The auxiliary is removed at a later stage.

Stereospecific Nucleophilic Substitution : The synthesis can proceed via a pathway involving sequential nucleophilic substitutions at the phosphorus center. Reactions that proceed with either inversion or retention of configuration, such as the Stec reaction, are highly valuable. nih.govrsc.org For instance, starting with a P-chiral phosphoramidate (B1195095) precursor allows for the stereospecific introduction of other nucleophiles. nih.gov

Enzymatic Resolution : A racemic mixture of the final compound or a key intermediate can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two.

These methods, while complex, are essential for preparing enantiomerically pure samples needed for detailed SAR studies. nih.gov

Novel Synthetic Routes for Enhanced Yield and Purity

Research into organophosphorus chemistry continually seeks to improve synthetic efficiency. For compounds like this compound, novel routes focus on milder conditions, better yields, and easier purification.

Key areas of innovation include:

Metal-Catalyzed Reactions : The use of metal catalysts, such as palladium or copper, can facilitate the formation of the P-F bond under milder conditions than traditional methods. nih.govumich.edu

Flow Chemistry : Continuous flow processes can offer significant advantages for hazardous reactions, such as those involving highly reactive phosphorus halides. nih.gov Flow chemistry allows for precise control over reaction temperature, time, and stoichiometry, which can lead to higher yields, improved safety, and easier scalability. nih.gov

Improved Fluorinating Agents : The development of new deoxyfluorination reagents provides safer and more selective alternatives to traditional fluoride salts. nih.govumich.edu Reagents like PhenoFluor have been developed for converting phenolic compounds, and similar principles can be applied to phosphorus-based precursors. umich.edu

These advanced methodologies are critical for overcoming the challenges associated with cumbersome and low-yielding syntheses often seen with complex probes. researchgate.net

Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

To understand how the different parts of this compound contribute to its properties, researchers design and synthesize analogs by systematically modifying its structure. This process is fundamental to SAR studies. nih.gov

Modifications of the Gamma-Linolenyl Acyl Chain Moiety

The long, polyunsaturated gamma-linolenyl chain is a prime target for modification to explore the effects of hydrophobicity, chain length, and rigidity. nih.govmdpi.com

Table 1: Examples of Gamma-Linolenyl Acyl Chain Modifications

Modification TypeExample of Modified AlcoholRationale for Study
Chain Length Stearyl alcohol (C18, saturated)Investigates the role of lipid length and flexibility.
Myristyl alcohol (C14, saturated)Assesses the impact of a shorter lipid tail.
Unsaturation Oleyl alcohol (C18, one double bond)Probes the importance of the number and position of double bonds.
Linoleyl alcohol (C18, two double bonds)Compares the effect of two versus three double bonds.
Branching Iso-octadecanolIntroduces steric bulk to study its effect on membrane interaction. nih.gov
Functionalization Alcohols with terminal functional groups (e.g., alkyne, azide)Allows for bioorthogonal "click" chemistry for tagging and visualization. researchgate.net

The synthesis of these analogs follows the same general phosphorylation and fluorination routes described in section 2.1.1, simply substituting gamma-linolenyl alcohol with the desired modified alcohol. The precursor alcohols themselves can be sourced commercially or synthesized through various methods, including microbial engineering. nih.govresearchgate.net

Variations in the Fluorophosphonate Headgroup Structure

The fluorophosphonate headgroup is the reactive center of the molecule. Altering its components can modulate electrophilicity and steric properties, which are key determinants of its reactivity. researchgate.net

Table 2: Examples of Fluorophosphonate Headgroup Variations

Modification TypeExample of Modified PrecursorResulting Headgroup MoietyRationale for Study
P-Alkyl Group Ethylphosphonic dichlorideEthylphosphonofluoridateStudies the effect of steric bulk directly attached to the phosphorus atom.
Phenylphosphonic dichloridePhenylphosphonofluoridateIntroduces an aromatic group to probe electronic and steric effects.
Phosphorus Moiety Diethyl phosphoramidatePhosphorofluoridateReplaces the direct P-C bond with a P-N bond, altering chemical stability. nih.gov
Alkyl dichlorophosphatePhosphorodifluoridateChanges the number of fluorine atoms, significantly altering reactivity.

These modifications often require starting with different phosphorus precursors (e.g., ethylphosphonic dichloride instead of methylphosphonic dichloride). The subsequent reaction with gamma-linolenyl alcohol and a fluorinating agent proceeds similarly. Such studies are crucial for fine-tuning the molecule's properties for specific applications, as even small changes to the headgroup can significantly impact its behavior. rhhz.net

Development of Activity-Based Probes Derived from this compound

Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy for the functional characterization of enzymes within complex biological systems. This approach utilizes activity-based probes (ABPs), which are small molecule tools designed to covalently label the active site of a specific enzyme or enzyme family. The development of ABPs derived from this compound would enable the targeted investigation of serine hydrolases that preferentially bind or metabolize gamma-linolenic acid. While specific research on ABPs from this compound is not extensively documented, the principles for their design and application can be inferred from the well-established use of analogous fluorophosphonate-based probes. thermofisher.comnih.gov

The core structure of a fluorophosphonate-based ABP consists of three key components: a reactive "warhead," a recognition element, and a reporter tag. In the context of a this compound-derived probe, the fluorophosphonate group serves as the reactive electrophile, or "warhead." thermofisher.comrsc.org This group mimics the transition state of the substrate in the active site of serine hydrolases, leading to the formation of a stable, covalent bond with the catalytic serine residue. This irreversible inhibition mechanism is a hallmark of fluorophosphonate-based inhibitors like the analogous Methyl arachidonyl fluorophosphonate (MAFP). caymanchem.comglpbio.com

The gamma-linolenyl acyl chain acts as the recognition element, guiding the probe to a specific subset of serine hydrolases that possess a binding pocket amenable to this particular fatty acid structure. The unique stereochemistry and unsaturation pattern of gamma-linolenic acid would theoretically confer selectivity for enzymes involved in its specific metabolic pathways, distinguishing it from probes based on other fatty acids like arachidonic acid or alpha-linolenic acid. bertin-bioreagent.com

The third component, a reporter tag, is crucial for the detection and identification of the labeled enzymes. The synthesis of a functional ABP would involve chemically modifying the this compound structure to incorporate such a tag. Common reporter tags include:

Fluorophores: Reporter molecules like rhodamine or fluorescein (B123965) can be attached, allowing for the direct visualization of labeled enzymes in-gel or via fluorescence microscopy.

Biotin: This tag enables the affinity purification of labeled proteins using streptavidin-coated beads. The enriched proteins can then be identified and quantified using mass spectrometry-based proteomic techniques. researchgate.net

Click Chemistry Handles: Small chemical groups, such as an azide (B81097) or alkyne, can be incorporated. These handles allow for the subsequent attachment of a wide variety of reporter tags through bioorthogonal click chemistry reactions, offering greater flexibility in experimental design. nih.gov

The development of such probes would facilitate the identification of novel enzyme targets of this compound and provide a deeper understanding of the physiological and pathological roles of the enzymes that metabolize gamma-linolenic acid. The general workflow for utilizing these probes involves incubating the proteome of interest with the ABP, followed by the detection or enrichment of the covalently labeled enzymes. thermofisher.comresearchgate.net This approach can be used to profile changes in enzyme activity in response to various stimuli or in different disease states.

Probe Component Function Examples of Chemical Moieties Primary Application
Reactive Group ("Warhead") Covalently modifies the active site serine of target hydrolases.FluorophosphonateIrreversible enzyme inhibition and labeling.
Recognition Element Confers selectivity for a specific subset of enzymes.gamma-Linolenyl acyl chainTargeting enzymes with binding pockets for gamma-linolenic acid.
Reporter Tag Enables detection and identification of labeled enzymes.Rhodamine, Biotin, Azide/AlkyneFluorescence imaging, affinity purification for mass spectrometry, and versatile labeling via click chemistry.

Molecular and Cellular Mechanisms of Action of Methyl Gamma Linolenyl Fluorophosphonate

Enzyme Interaction and Irreversible Inhibition Studies

Identification of Target Enzymes (e.g., Phospholipases A2, Fatty Acid Synthase)

A crucial first step in understanding the biological effects of Methyl gamma-linolenyl fluorophosphonate is to identify its specific protein targets within the cell. Based on its structural similarity to endogenous lipids, logical candidate targets include enzymes involved in lipid metabolism, such as phospholipases A2 (PLA2) and fatty acid synthase (FAS). PLA2 enzymes are critical in the inflammatory process through the release of arachidonic acid from cell membranes, while FAS is a key enzyme in the synthesis of fatty acids. Inhibition of these enzymes could have significant therapeutic implications.

Broad-spectrum proteomic techniques are essential for identifying the full range of cellular proteins that interact with this compound. A common approach involves incubating the compound with a cellular lysate or intact cells. Following incubation, proteins that have been covalently modified by the fluorophosphonate can be identified using mass spectrometry. This method allows for an unbiased screen of potential targets and can reveal novel protein interactions that might not be predicted based on structure alone. However, no specific proteomic studies detailing the protein targets of this compound have been published to date.

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technology used to identify and characterize enzyme activity in complex biological systems. This technique utilizes chemical probes that covalently bind to the active site of specific enzyme classes. For a compound like this compound, an analog would be synthesized to include a reporter tag, such as a fluorophore or a biotin molecule. This tagged probe would then be used to label its target enzymes in a cellular or tissue sample. The labeled proteins can then be visualized or isolated for identification by mass spectrometry. While ABPP has been extensively used with other fluorophosphonate-containing probes to identify novel enzyme targets and to profile inhibitor selectivity, specific ABPP studies employing this compound analogs have not yet been reported in the scientific literature.

Genetic screening approaches, such as CRISPR-Cas9 or siRNA screens, can be employed to identify genes that either enhance or suppress the cellular effects of this compound. By systematically knocking out or knocking down the expression of individual genes, researchers can identify proteins that are essential for the compound's activity or that are part of the pathway being affected. This can provide valuable insights into the compound's mechanism of action and identify potential resistance mechanisms. At present, there are no published genetic screen studies related to this compound.

Kinetic Characterization of Enzyme Inhibition by this compound

Once target enzymes have been identified, it is critical to characterize the kinetics of their inhibition by this compound. This provides quantitative measures of the inhibitor's potency and can help in understanding its mechanism of action.

The potency of an enzyme inhibitor is typically described by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. The Ki value is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. For irreversible inhibitors like fluorophosphonates, the kinetic characterization is more complex and often involves determining the rate of inactivation (k_inact).

Currently, there is a lack of publicly available experimental data detailing the Ki or IC50 values of this compound for any specific enzyme targets. The table below illustrates the type of data that would be generated from such studies.

Target EnzymeInhibitorIC50 (nM)Ki (nM)Assay Conditions
Hypothetical Data
Phospholipase A2This compoundData not availableData not availableTo be determined
Fatty Acid SynthaseThis compoundData not availableData not availableTo be determined
Assessment of Reversibility and Irreversibility of Enzyme Inactivation

The interaction of an inhibitor with its target enzyme can be either reversible or irreversible. Reversible inhibitors typically bind to the enzyme through non-covalent interactions and can dissociate from the enzyme, allowing the enzyme to regain its activity. In contrast, irreversible inhibitors often form a stable, covalent bond with the enzyme, leading to a permanent loss of its function. acs.org

Studies on the analogous compound, methyl arachidonyl fluorophosphonate (MAFP), have demonstrated it to be a potent irreversible inhibitor of several enzymes. For instance, MAFP has been shown to cause time-dependent inactivation of Ca2+-independent phospholipase A2 (iPLA2), and this inhibition is not reversed by extensive dilution, a hallmark of irreversible binding. nih.gov Similarly, MAFP acts as a potent irreversible inhibitor of anandamide amidase. nih.gov It is hypothesized that this compound, due to its fluorophosphonate group, would also act as an irreversible inhibitor of its target enzymes through a similar mechanism.

Table 1: Inhibitory Characteristics of the Analogous Compound, Methyl Arachidonyl Fluorophosphonate (MAFP)

Enzyme Target Type of Inhibition Key Findings
Ca2+-independent phospholipase A2 (iPLA2) Irreversible Time-dependent inactivation; not reversed by dilution. nih.gov
Anandamide Amidase Irreversible Potent and selective irreversible inhibitor. nih.gov
Cytosolic phospholipase A2 (cPLA2) Irreversible Active-site directed, irreversible inhibition. nih.gov
CB1 Cannabinoid Receptor Irreversible Antagonist Binds irreversibly and prevents subsequent ligand binding. nih.gov
Studies of Covalent Adduct Formation and Active Site Modification

Irreversible enzyme inhibitors, particularly those containing reactive functional groups like organophosphonates, typically exert their effects by forming covalent adducts with amino acid residues within the active site of the enzyme. acs.orgyoutube.com This covalent modification permanently alters the enzyme's structure and catalytic function. youtube.com The formation of such adducts can be confirmed using techniques like mass spectrometry, which can detect the increase in the protein's molecular weight corresponding to the addition of the inhibitor molecule. nih.gov

While no specific studies on covalent adduct formation for this compound are available, the mechanism is well-established for its analog, MAFP. As an organophosphonate, MAFP is designed to be an active-site-directed inhibitor. The fluorophosphonate group is a reactive electrophile that can be attacked by a nucleophilic residue, such as a serine, cysteine, or tyrosine, in the enzyme's active site. This results in the formation of a stable, covalent phosphonate (B1237965) ester linkage and the displacement of the fluoride (B91410) ion. This covalent modification is the basis for the irreversible inhibition observed with MAFP and is the predicted mechanism of action for this compound.

Structural Basis of Enzyme Binding and Conformational Changes Induced by this compound

Understanding the three-dimensional structure of an enzyme-inhibitor complex is crucial for elucidating the precise molecular interactions that govern inhibitor binding and the resulting conformational changes in the enzyme.

X-ray Crystallography of Enzyme-Methyl gamma-linolenyl fluorophosphonate Complexes

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal, including complex biomolecules like enzyme-inhibitor complexes. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a crystal of the complex, a detailed three-dimensional electron density map can be generated, revealing the precise orientation of the inhibitor within the enzyme's active site and any conformational changes in the protein upon binding. youtube.comyoutube.com

Currently, there are no published X-ray crystal structures of any enzyme in complex with this compound. However, such studies would be invaluable for understanding its mechanism of action at a molecular level. The process would involve co-crystallizing the target enzyme with the inhibitor or soaking a crystal of the enzyme in a solution containing the inhibitor. The resulting structure would visualize the covalent bond formed between the inhibitor and the active site residue, as well as other non-covalent interactions that contribute to the binding affinity and specificity.

NMR Spectroscopy for Ligand Binding and Protein Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying protein-ligand interactions and protein dynamics in solution. nih.govacs.orgnih.gov NMR can provide information on which parts of the protein are involved in binding the ligand by monitoring changes in the chemical shifts of specific atoms upon addition of the ligand. mdpi.com It can also provide insights into the conformational changes and dynamics of the enzyme in its free and inhibitor-bound states. researchgate.net

There are no specific NMR studies reported for this compound. Such studies could, for example, use heteronuclear single quantum coherence (HSQC) experiments to map the binding site of the inhibitor on the enzyme. Furthermore, NMR relaxation experiments could be employed to investigate changes in the flexibility and dynamics of different regions of the enzyme upon covalent modification by the inhibitor.

Molecular Docking and Dynamics Simulations of this compound Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand and a protein at the atomic level. mdpi.com Docking algorithms predict the preferred orientation of a ligand when bound to a protein, while MD simulations provide insights into the dynamic behavior of the complex over time. mdpi.com These methods are particularly useful when experimental structural data is unavailable.

In the absence of experimental structures for this compound complexes, molecular modeling could provide valuable initial insights. A typical workflow would involve:

Homology Modeling: If the three-dimensional structure of the target enzyme is unknown, a model can be built based on the known structure of a related protein.

Molecular Docking: The structure of this compound would be docked into the active site of the enzyme model to predict its binding mode and key interactions.

Molecular Dynamics Simulations: The predicted enzyme-inhibitor complex would be subjected to MD simulations to assess its stability and to observe any conformational changes induced by the inhibitor.

These simulations could help to identify the specific amino acid residues involved in the covalent modification and other interactions, guiding further experimental studies.

Modulation of Cellular Signaling Pathways

By inhibiting specific enzymes, compounds like this compound can modulate various cellular signaling pathways. The specific pathways affected would depend on the cellular roles of the inhibited enzymes. Based on the known targets of its analog, MAFP, it is likely that this compound would impact signaling pathways involved in inflammation, cell growth, and neurotransmission. nih.govmdpi.comumassmed.educornell.edu

For instance, the inhibition of phospholipase A2 enzymes would disrupt the production of arachidonic acid, a precursor to a wide range of signaling molecules called eicosanoids (prostaglandins, leukotrienes, etc.) that are key mediators of inflammation. Similarly, the inhibition of fatty acid amide hydrolase (FAAH) would lead to an increase in the levels of endogenous cannabinoids like anandamide, which in turn would modulate the activity of cannabinoid receptors and the endocannabinoid signaling system, impacting processes such as pain, mood, and appetite.

Table 2: Potential Cellular Signaling Pathways Modulated by this compound (Inferred from MAFP)

Potential Enzyme Target Signaling Pathway Potential Cellular Effect
Phospholipase A2 (PLA2) Eicosanoid Signaling Modulation of inflammatory responses.
Fatty Acid Amide Hydrolase (FAAH) Endocannabinoid Signaling Alteration of neurotransmission and pain perception.
Monoacylglycerol Lipase (B570770) (MAGL) Endocannabinoid Signaling Regulation of 2-arachidonoylglycerol (2-AG) levels.

Investigation of Lipid-Mediated Signaling Cascades (e.g., Eicosanoid Pathways)

There is currently no specific research available that details the investigation of this compound's effects on lipid-mediated signaling cascades, including the eicosanoid pathways. While its analog, MAFP, is known to be a potent inhibitor of phospholipase A2 (PLA2), enzymes that are critical for the release of arachidonic acid and the subsequent production of eicosanoids, similar studies have not been published for this compound.

Influence on Protein Phosphorylation Events and Kinase Networks

Detailed studies on the influence of this compound on protein phosphorylation and kinase networks are not present in the available scientific literature. Research on its structural analog, MAFP, has shown that it can induce the expression of cyclo-oxygenase-2 (COX-2) through pathways dependent on protein kinase C (PKC), extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (MAPK) in certain cell types. nih.gov However, it remains undetermined whether this compound exerts similar effects.

Effects on Intracellular Calcium Dynamics

The effects of this compound on intracellular calcium dynamics have not been documented. The related compound, MAFP, is recognized as an irreversible inhibitor of both calcium-dependent (cPLA2) and calcium-independent (iPLA2) cytosolic phospholipase A2. sigmaaldrich.comnih.govmerckmillipore.com Its inhibitory action on these enzymes is a key aspect of its mechanism, but analogous investigations into how this compound might influence calcium-dependent signaling pathways are absent from the literature.

Subcellular Localization and Compartmentalization Studies of this compound

There is no available research data concerning the subcellular localization or compartmentalization of this compound. Studies to determine its distribution within cellular compartments have not been published.

Biological Systems and Experimental Models for Methyl Gamma Linolenyl Fluorophosphonate Research

In vitro Cell Culture Models for Mechanistic Elucidation

In vitro models are essential for dissecting the molecular mechanisms of a compound. However, no studies have been published detailing the use of Methyl gamma-linolenyl fluorophosphonate in the specific cell culture models listed below.

Primary Cell Lines and Immortalized Cell Systems (e.g., 3T3-L1 preadipocytes, breast cancer cell lines, RAW 264.7 macrophages)

There is no available research documenting the effects of this compound on 3T3-L1 preadipocytes, breast cancer cell lines, or RAW 264.7 macrophages.

Research on related compounds provides a template for how such studies might be conducted:

3T3-L1 Preadipocytes: This cell line is a standard model for studying adipogenesis (fat cell differentiation). glpbio.comnih.gov Researchers use it to investigate how compounds affect lipid accumulation and the expression of key adipogenic transcription factors like PPARγ. researchgate.net Studies on the parent fatty acid, gamma-linolenic acid, would be relevant to understanding potential metabolic effects.

Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231): Various breast cancer cell lines are used to investigate the anti-cancer potential of compounds. nih.govrsc.orgnih.gov Studies on gamma-linolenic acid have explored its effects on lipid peroxidation and cell-killing in breast cancer cells. bertin-bioreagent.com

RAW 264.7 Macrophages: These immortalized murine macrophages are widely used to study inflammatory responses. researchgate.net They are typically stimulated with lipopolysaccharide (LPS) to induce an inflammatory state, allowing researchers to measure a compound's ability to modulate the production of inflammatory mediators like nitric oxide and cytokines (e.g., TNF-α, IL-6).

Co-culture and Three-Dimensional (3D) Culture Systems

No published studies utilize co-culture or 3D culture systems to investigate the biological activities of this compound. These advanced models are designed to better mimic the complex cellular interactions and microenvironments found in vivo. For instance, co-culturing cancer cells with fibroblasts or immune cells in a 3D scaffold can provide insights into tumor-stroma interactions and drug efficacy that are not possible in monolayer cultures.

High-Throughput Screening Methodologies for Biological Activity of this compound

There is no evidence of this compound being evaluated using high-throughput screening (HTS) methodologies. HTS combines automation, miniaturized assays, and rapid data analysis to test large numbers of chemical entities for a specific biological activity. For a compound like a fluorophosphonate, HTS could be used to screen for inhibitory activity against a panel of enzymes, such as lipases or hydrolases. For example, HTS has been validated for known monoacylglycerol lipase (B570770) (MAGL) inhibitors like the related compound Methyl arachidonylfluorophosphonate (MAFP).

Due to the lack of experimental research, no data tables on the biological activity of this compound can be generated.

In vivo Animal Models for Pathway Validation and Efficacy Studies (excluding human clinical data)

In vivo studies are critical for validating the physiological relevance of in vitro findings. There are currently no published in vivo animal studies for this compound or its close analog, Methyl α-linolenyl fluorophosphonate. glpbio.com

Rodent Models of Disease (e.g., inflammation, metabolic disorders, cancer models)

No studies have reported the use of this compound in any rodent models of disease.

Hypothetically, based on the structure of the compound, relevant models could include:

Inflammation Models: Lipopolysaccharide (LPS)-induced inflammation in mice is a common model to test anti-inflammatory compounds.

Metabolic Disorder Models: Rodent models fed high-fat or high-carbohydrate diets are used to induce obesity and metabolic syndrome to test novel therapeutics. Genetic models like the db/db mouse are also employed.

Cancer Models: Xenograft models, where human cancer cells are implanted into immunodeficient mice, or chemically-induced cancer models, such as using dimethylbenzanthracene (DMBA) for breast cancer, are standard for evaluating anti-tumor efficacy.

Ex-vivo Analysis of Tissues and Organs from Animal Models

As there are no in vivo studies on this compound, there is consequently no research involving the ex-vivo analysis of tissues and organs from treated animals. This type of analysis involves harvesting tissues after in vivo treatment to perform histological, biochemical, or molecular assays, providing crucial information on a compound's tissue-specific effects and mechanism of action.

Due to the lack of experimental research, no data tables on the in vivo or ex-vivo findings for this compound can be generated.

Metabolic Fate and Biotransformation of this compound in Experimental Systems (excluding pharmacokinetics)

The metabolic fate of this compound, a synthetic organophosphorus compound, has not been extensively documented in publicly available scientific literature. However, a hypothetical metabolic pathway can be postulated based on the known biotransformation of its constituent moieties: the gamma-linolenic acid methyl ester and the fluorophosphonate group. The metabolic processes are anticipated to involve hydrolysis of the ester and phosphonate (B1237965) bonds, followed by further metabolism of the resulting products.

Identification of Metabolites of this compound

The biotransformation of this compound is expected to yield several metabolites through enzymatic hydrolysis. The primary metabolic cleavage is likely to occur at the ester and the P-F (phosphorus-fluorine) bonds.

Initial hydrolysis of the methyl ester linkage would release gamma-linolenic acid and methanol. Concurrently or subsequently, the fluorophosphonate group would undergo hydrolysis. This could result in the formation of a hydroxylated phosphonate derivative, releasing a fluoride (B91410) ion. Further degradation of the gamma-linolenic acid backbone would proceed via beta-oxidation.

Based on these established metabolic routes for similar chemical structures, the following metabolites are predicted:

Gamma-linolenic acid: The fatty acid component released upon hydrolysis of the methyl ester.

Methanol: Released along with gamma-linolenic acid from the ester hydrolysis.

Fluorophosphonic acid: Resulting from the cleavage of the organic substituent from the fluorophosphonate group.

Dihomo-gamma-linolenic acid (DGLA): Formed through the elongation of gamma-linolenic acid.

Arachidonic acid: A potential downstream metabolite of DGLA.

Various chain-shortened fatty acids: Products of the beta-oxidation of gamma-linolenic acid.

Acetate: The end product of complete beta-oxidation of the fatty acid chain.

Fluoride ion: Released upon the hydrolysis of the P-F bond.

Predicted Metabolites of this compound

MetabolitePrecursor Compound/MoietyMetabolic Process
Gamma-linolenic acidThis compoundHydrolysis of the methyl ester
MethanolThis compoundHydrolysis of the methyl ester
Fluorophosphonic acidThis compoundHydrolysis of the phosphonate ester linkage
Dihomo-gamma-linolenic acidGamma-linolenic acidFatty acid elongation
Arachidonic acidDihomo-gamma-linolenic acidFatty acid desaturation
Chain-shortened fatty acidsGamma-linolenic acidBeta-oxidation
AcetateChain-shortened fatty acidsBeta-oxidation
Fluoride ionThis compoundHydrolysis of the P-F bond

Enzymatic Pathways Involved in this compound Metabolism

The enzymatic pathways responsible for the metabolism of this compound are likely to involve several classes of enzymes that act on fatty acid esters and organophosphorus compounds.

Hydrolysis: The initial and most critical step in the metabolism of this compound is hydrolysis.

Carboxylesterases: These enzymes are abundant in the liver and other tissues and are responsible for the hydrolysis of a wide range of ester-containing compounds. nih.gov They would catalyze the cleavage of the methyl ester bond of this compound to yield gamma-linolenic acid and methanol. Fatty acid ethyl esters are known to be hydrolyzed by membrane-bound enzymes in microsomes and mitochondrial-lysosomal fractions. nih.gov

Phosphoric Triester Hydrolases (PTEs): Also known as organophosphatases, these enzymes are crucial for the detoxification of organophosphorus compounds. nih.gov They would hydrolyze the phosphonate ester linkage and potentially the P-F bond. The serine hydrolase superfamily, which includes esterases and lipases, are known targets of fluorophosphonate probes, suggesting an interaction between these enzymes and the fluorophosphonate moiety. thermofisher.com

Fatty Acid Metabolism: Once liberated, gamma-linolenic acid enters the endogenous fatty acid metabolic pathways.

Fatty Acyl-CoA Synthetase: This enzyme activates gamma-linolenic acid by converting it into gamma-linolenyl-CoA, a necessary step for its further metabolism. wikipedia.org

Elongases and Desaturases: These enzymes are involved in the conversion of gamma-linolenic acid to longer and more unsaturated fatty acids like DGLA and arachidonic acid. nih.gov

Beta-oxidation Enzymes: The fatty acid backbone is then catabolized through the mitochondrial beta-oxidation pathway, a four-step process involving acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase, to produce acetyl-CoA. nih.gov

Cytochrome P450 (CYP) Enzymes: While the primary route of metabolism is expected to be hydrolytic, CYP enzymes may also play a role, particularly in the metabolism of the organophosphorus component. nih.gov In some organophosphorus pesticides, CYP enzymes mediate oxidative reactions. nih.gov However, for fluorinated compounds, the presence of fluorine can sometimes block metabolic sites, leading to increased stability. nih.gov

Enzymatic Pathways in the Metabolism of this compound

Enzymatic PathwayEnzyme Class/FamilySubstrate MoietyMetabolic Action
Ester HydrolysisCarboxylesterasesMethyl ester groupCleavage of the ester bond to release gamma-linolenic acid and methanol. nih.govnih.gov
Phosphonate HydrolysisPhosphoric Triester HydrolasesFluorophosphonate groupHydrolysis of the phosphonate ester and P-F bonds. nih.gov
Fatty Acid ActivationFatty Acyl-CoA SynthetaseGamma-linolenic acidConversion to gamma-linolenyl-CoA. wikipedia.org
Fatty Acid ElongationElongasesGamma-linolenyl-CoAAddition of two-carbon units to form DGLA. nih.gov
Fatty Acid DesaturationDesaturasesDihomo-gamma-linolenyl-CoAIntroduction of double bonds to form arachidonic acid. nih.gov
Fatty Acid CatabolismBeta-oxidation enzymesGamma-linolenyl-CoA and its metabolitesChain shortening to produce acetyl-CoA. nih.gov
Oxidative MetabolismCytochrome P450 EnzymesPotentially the organophosphorus moietyOxidative dealkylation or other modifications. nih.govnih.gov

Analytical and Methodological Advancements in Methyl Gamma Linolenyl Fluorophosphonate Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for the detailed structural elucidation of novel chemical entities. For a compound like Methyl gamma-linolenyl fluorophosphonate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) would be essential to confirm its identity and characterize its adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of organophosphorus compounds. nih.gov For a molecule like this compound, both proton (¹H) and phosphorus-31 (³¹P) NMR would be of primary importance.

¹H NMR: This technique would help to identify the protons of the gamma-linolenyl methyl ester moiety. The characteristic signals for the methyl ester group, the various methylene (B1212753) groups, and the vinyl protons of the fatty acid chain could be assigned. Upon adduction with a fluorophosphonate group, shifts in the signals of protons close to the reaction site would provide crucial information about the point of attachment.

³¹P NMR: As a spin-1/2 nucleus with 100% natural abundance, ³¹P is an excellent nucleus for NMR studies. nih.govunibo.it The chemical shift of the phosphorus atom is highly sensitive to its chemical environment, including its coordination number and the nature of the substituents. unibo.it The presence of a fluorine atom would lead to characteristic J-coupling (spin-spin splitting) between the phosphorus and fluorine nuclei, providing a distinct signature for the fluorophosphonate group. Zero-field NMR J-spectroscopy is an emerging technique that can provide detailed information about J-coupling interactions, aiding in the chemical fingerprinting of phosphorus compounds. nih.govacs.orgacs.org

2D NMR Techniques: Two-dimensional NMR experiments, such as ¹H-³¹P Heteronuclear Multiple-Quantum Coherence (HMQC), are powerful tools for correlating the proton and phosphorus signals. capes.gov.br This would definitively link the fluorophosphonate group to the fatty acid chain, confirming the formation of the adduct. Other 2D techniques like COSY and HMBC would further aid in the complete structural assignment.

Illustrative ¹H NMR Chemical Shifts for a Fatty Acid Methyl Ester

Proton Type Typical Chemical Shift (δ, ppm)
Methyl Ester (-OCH₃)~3.6
Methylene (allylic)~2.0 - 2.3
Methylene (bis-allylic)~2.8
Vinylic (-CH=CH-)~5.3 - 5.4
Terminal Methyl (-CH₃)~0.9

Mass Spectrometry-Based Approaches (e.g., LC-MS/MS)

Mass spectrometry is a highly sensitive technique for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis. For a lipid-based organophosphorus compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. jst.go.jpacs.org

The compound would first be separated from a complex mixture using liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules. nih.gov In tandem mass spectrometry (MS/MS), the parent ion corresponding to the protonated or deprotonated molecule is selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a "fingerprint" of the molecule. For this compound, key fragmentation pathways would likely involve the loss of the methyl group, cleavage of the fatty acid chain, and fragmentation of the fluorophosphonate moiety. acs.org High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, further confirming the elemental composition. acs.org

Chromatographic Methods for Purification and Quantification

Chromatographic techniques are essential for both the isolation and purification of this compound from reaction mixtures or biological samples, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation of a broad range of compounds, including lipids and organophosphates. nih.govchromatographyonline.com For the purification of this compound, reversed-phase HPLC would be a suitable choice, where separation is based on the hydrophobicity of the molecules. A C18 column is commonly used for this purpose. chromatographyonline.com

For quantification in biological samples, HPLC coupled with a suitable detector, such as a UV detector or, more powerfully, a mass spectrometer (LC-MS), would be employed. chromatographyonline.com The use of an internal standard is crucial for accurate quantification. The method's performance would be evaluated based on parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ).

Typical HPLC Parameters for Organophosphorus Pesticide Analysis

Parameter Condition
Column C18 (150 mm × 4.6 mm, 5 µm) chromatographyonline.com
Mobile Phase Methanol and water (e.g., 85:15) chromatographyonline.com
Flow Rate 1.0 mL/min chromatographyonline.com
Detection UV at 285 nm or Mass Spectrometry chromatographyonline.com
Injection Volume 20 µL chromatographyonline.com

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. tandfonline.comanalysis.rsdrawellanalytical.com While the direct analysis of a large molecule like this compound by GC might be challenging due to its low volatility, derivatization to a more volatile form could be an option. However, GC is highly effective for the analysis of smaller organophosphorus compounds. analysis.rscromlab-instruments.es

In the context of research on this compound, GC could be used to analyze potential precursors or degradation products. The use of specific detectors, such as the Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD), provides high selectivity for phosphorus-containing compounds. epa.gov GC coupled with mass spectrometry (GC-MS) offers definitive identification of the separated compounds. cromlab-instruments.esumn.edu

Radiochemical Tracing Techniques for Metabolic and Binding Studies

To study the metabolic fate and binding of this compound within a biological system, radiochemical tracing techniques are invaluable. This would involve synthesizing the compound with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) in the gamma-linolenyl moiety, or phosphorus-32 (B80044) (³²P) in the fluorophosphonate group.

By administering the radiolabeled compound to an in vitro or in vivo system, its distribution, metabolism, and excretion can be tracked by measuring the radioactivity in various tissues and fluids. Techniques like liquid scintillation counting and autoradiography would be employed to detect and quantify the radiolabeled compound and its metabolites. This approach would provide crucial information on whether the compound is metabolized and what the resulting products are, as well as identifying any potential binding targets, such as proteins or enzymes.

Bioanalytical Assays for Enzyme Activity and Ligand-Binding Measurements

The characterization of MγLnFP's interaction with its biological targets relies on sensitive and specific bioanalytical assays. These assays are primarily adapted from methodologies established for other lipid-modifying enzymes and receptor systems.

Enzyme Activity Assays

The inhibitory potential of MγLnFP against enzymes like FAAH is quantifiable through various assay formats. A prominent method involves the use of fluorogenic substrates that, upon enzymatic cleavage, release a fluorescent molecule. The change in fluorescence intensity is directly proportional to enzyme activity, allowing for the calculation of inhibitory potency (e.g., IC50 values).

One such substrate, Arachidonyl 7-amino, 4-methyl coumarin (B35378) amide (AAMCA), was specifically designed for FAAH activity assays. nih.gov In this assay, FAAH hydrolyzes AAMCA, releasing the highly fluorescent 7-amino, 4-methyl coumarin (AMC). nih.gov The reaction can be monitored continuously, making it suitable for high-throughput screening of inhibitors like MγLnFP. nih.gov For instance, microsomal FAAH exhibits a Michaelis-Menten constant (Km) of 0.48 μM and a maximum velocity (Vmax) of 58 pmol/min/mg protein for AAMCA hydrolysis. nih.gov

More recent advancements have led to the development of near-infrared (NIR) fluorescent probes, such as DAND, which offer enhanced sensitivity and are suitable for detecting FAAH activity in complex biological systems and for screening potential inhibitors. rsc.org Another innovative approach utilizes two-photon ratiometric fluorescent probes like CANP, which allow for quantitative monitoring of FAAH levels in living neurons by detecting a red-shifted emission upon enzymatic hydrolysis. nih.govacs.org

Table 1: Examples of Fluorescent Probes for FAAH Activity Assays

Probe NamePrincipleReporter MoleculeKey Features
AAMCA Enzymatic hydrolysis releases a fluorescent product. nih.gov7-amino, 4-methyl coumarin (AMC) nih.govSimple, sensitive, and amenable to high-throughput screening. nih.gov
DAND FAAH-activated near-infrared fluorescence. rsc.org7-amino-9,9-dimethylacridin-2(9H)-one (DAN) derivative mdpi.comHighly selective and sensitive for real-time imaging in biosystems. rsc.org
CANP Two-photon ratiometric fluorescence upon FAAH catalysis. nih.govacs.orgNaphthylvinylpyridine monofluorophore derivative nih.govacs.orgAllows for quantitative imaging of FAAH in living neurons. nih.govacs.org

Ligand-Binding Assays

To determine the affinity and specificity of MγLnFP for cannabinoid receptors (CB1 and CB2), ligand-binding assays are indispensable. These assays measure the ability of MγLnFP to displace a labeled ligand from the receptor.

Radioligand Binding Assays: This classic technique employs a radiolabeled ligand that has a high affinity for the receptor of interest. For cannabinoid receptors, tritiated ligands like [3H]CP-55940 and [3H]-WIN 55,212-2 are commonly used. nih.govnih.gov In these assays, membranes from cells expressing the receptor are incubated with the radioligand in the presence of varying concentrations of the unlabeled competitor, such as MγLnFP. The amount of radioligand displaced is then measured to determine the binding affinity (Ki) of the competitor. For example, MAFP was shown to displace [3H]CP-55940 from the CB1 receptor with an IC50 of 20 nM. nih.gov Similarly, the binding affinity of [3H]-WIN 55,212-2 to the CB2 receptor has been characterized with a dissociation constant (Kd) of 3.4 ± 0.2 nM. nih.gov

Fluorescence-Based Binding Assays: As an alternative to radioactivity, fluorescence-based techniques such as Förster Resonance Energy Transfer (FRET) are utilized. mdpi.com These assays can provide a robust and cost-effective method for studying receptor-ligand interactions in a high-throughput format. mdpi.com For instance, a fluorescent ligand, CELT-335, has been used in a FRET-based assay to determine binding affinities for both CB1 and CB2 receptors, showing Kd values comparable to those from radioligand binding assays. mdpi.com

Table 2: Common Ligand-Binding Assay Formats for Cannabinoid Receptors

Assay TypePrincipleCommon Labeled LigandsInformation Obtained
Radioligand Binding Competitive displacement of a radiolabeled ligand. nih.govnih.gov[3H]CP-55940, [3H]-WIN 55,212-2 nih.govnih.govBinding affinity (Ki), Receptor density (Bmax) nih.gov
FRET-Based Assay Energy transfer between a donor and acceptor fluorophore upon binding. mdpi.comFluorescently labeled ligands (e.g., CELT-335) mdpi.comBinding affinity (Kd), suitable for high-throughput screening. mdpi.com
[35S]GTPγS Binding Measures G-protein activation upon agonist binding. nih.gov[35S]GTPγS nih.govLigand efficacy (agonist, antagonist, inverse agonist). nih.gov

Advanced Imaging Techniques for Subcellular Localization of this compound

Understanding where MγLnFP acts within a cell is crucial for deciphering its mechanism of action. Advanced imaging techniques provide the spatial resolution necessary to visualize the subcellular distribution of the compound or its targets.

Fluorescence Microscopy

Fluorescently labeling MγLnFP or its target enzymes allows for direct visualization within cells. Techniques like confocal microscopy offer improved resolution over standard widefield microscopy by rejecting out-of-focus light. For even greater detail, super-resolution microscopy techniques can overcome the diffraction limit of light.

Stimulated Emission Depletion (STED) Microscopy: This technique can achieve sub-diffraction resolution, enabling the precise localization of protein-protein interactions. biorxiv.org

Structured Illumination Microscopy (SIM): SIM can double the spatial resolution of conventional microscopy, allowing for dynamic 2D and sub-second 3D imaging of cellular structures. nih.gov

The development of fluorescent probes that are activated by specific enzymatic activity, such as the aforementioned CANP for FAAH, allows for the imaging of not just the enzyme's location but also its functional status in real-time within living cells. nih.govacs.org

Mass Spectrometry Imaging (MSI)

MSI techniques can map the spatial distribution of molecules, including lipids and drugs like MγLnFP, at subcellular resolution without the need for labeling. mdpi.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI-MSI, a laser is used to desorb and ionize molecules from a tissue section coated with a matrix. The resulting mass spectra are used to create an image of the molecule's distribution. mdpi.com

Desorption Electrospray Ionization (DESI): DESI-MSI is an ambient ionization technique that can analyze samples with minimal preparation, providing spatial information on a variety of biomolecules. mdpi.com

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS): This highly sensitive technique can be used for elemental mapping and could be applied to localize MγLnFP if it contains a unique element or is tagged with one. nih.gov

These advanced imaging methodologies are instrumental in providing a detailed picture of where and how this compound interacts within the complex environment of the cell, thereby advancing our understanding of its pharmacological effects.

Structure Activity Relationship Sar Studies of Methyl Gamma Linolenyl Fluorophosphonate Analogs

Influence of the Fluorophosphonate Headgroup on Biological Activity and Selectivity

The fluorophosphonate (FP) moiety serves as the reactive "warhead" of methyl gamma-linolenyl fluorophosphonate, targeting the active site of specific enzymes. Organophosphorus compounds, including fluorophosphonates, are known to act as potent inhibitors of serine hydrolases by covalently modifying the catalytic serine residue in the enzyme's active site. nih.gov This irreversible inhibition is a key feature of their biological activity.

The fluorophosphonate group is particularly effective due to the phosphorus-fluorine bond, which makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the active site serine. While the FP group is a common feature in a broad class of serine hydrolase inhibitors, its contribution to selectivity is intricately linked to the rest of the inhibitor's structure. nih.govnih.gov The intrinsic reactivity of the fluorophosphonate warhead allows it to label a wide range of serine hydrolases, making it a valuable tool for activity-based protein profiling (ABPP). pnas.org However, achieving selectivity for a specific enzyme target among the large family of serine hydrolases depends heavily on the binding affinity and recognition of the other parts of the molecule, such as the acyl chain. nih.gov

Studies on various fluorophosphonate-based probes have shown that modifications to the groups attached to the phosphorus atom can modulate reactivity and, to some extent, selectivity. For instance, the use of different alkyl or aryl groups on the phosphonate (B1237965) can influence the electronic environment of the phosphorus center, thereby tuning its reactivity. Nevertheless, for achieving high selectivity, the interactions of the non-reactive portions of the inhibitor with the enzyme's binding pocket are generally more critical.

Role of the Gamma-Linolenyl Acyl Chain Moiety in Target Recognition and Binding

The gamma-linolenyl acyl chain of this compound plays a pivotal role in its interaction with target enzymes, particularly the thioesterase (TE) domain of human fatty acid synthase (hFAS). inrae.fr The unique structural features of this polyunsaturated fatty acid chain are critical for target recognition and the potency of inhibition.

A significant breakthrough in understanding this role came from the high-resolution crystal structure of the hFAS TE domain covalently modified by this compound. inrae.fr This study revealed that the 18-carbon polyunsaturated gamma-linolenyl tail binds within a long, hydrophobic groove-tunnel site within the enzyme. inrae.fr A key finding was that the formation of this binding tunnel is induced by the inhibitor itself, involving a conformational change in the enzyme characterized by the emergence of an "alpha-helix flap". inrae.fr This induced-fit mechanism highlights the dynamic nature of the enzyme-inhibitor interaction and the importance of the acyl chain in stabilizing this active conformation.

FeatureDescriptionReference
Binding Site Long groove-tunnel site in the thioesterase domain of human fatty acid synthase. inrae.fr
Binding Mechanism Induced fit, involving the formation of an "alpha-helix flap". inrae.fr
Key Interactions Hydrophobic interactions between the acyl chain and residues lining the tunnel. inrae.fr
Influence of Chain Structure Dihomo-gamma-linolenic acid is a more potent inhibitor than gamma- and alpha-linolenic acids. inrae.fr

Stereochemical Requirements for Optimal Biological Engagement

The stereochemistry of organophosphorus compounds is a critical determinant of their biological activity. mdpi.com Although specific stereochemical studies on this compound are not extensively documented in the available literature, the principles derived from other organophosphorus inhibitors are highly relevant. The phosphorus atom in this compound is a chiral center, meaning the molecule can exist as two enantiomers (R and S isomers).

The orientation of the substituents around the chiral phosphorus atom dictates how the inhibitor fits into the highly specific three-dimensional environment of an enzyme's active site. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being much more potent than the other. This stereoselectivity arises from the differential interactions of the enantiomers with the chiral environment of the target protein.

For many organophosphorus enzyme inhibitors, the inhibitory potency is highly dependent on the absolute configuration at the phosphorus center. One enantiomer will typically position the leaving group (in this case, fluoride) and the binding moieties (the methyl and gamma-linolenyl groups) in the optimal orientation for the covalent reaction with the active site serine and for favorable interactions within the binding pocket. The other enantiomer, with a different spatial arrangement, may bind less effectively or not at all. Therefore, it is highly probable that one of the enantiomers of this compound is significantly more active as an inhibitor of its target enzymes than the other. The synthesis of stereochemically pure enantiomers would be a crucial step in further elucidating the SAR and optimizing the therapeutic potential of this class of compounds.

Computational Chemistry and Molecular Modeling in this compound SAR Prediction

Computational chemistry and molecular modeling have become indispensable tools for predicting and understanding the structure-activity relationships of enzyme inhibitors, including those of this compound and its analogs. nih.govnih.gov These methods provide valuable insights into the molecular interactions that govern biological activity and can guide the design of novel, more effective inhibitors.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov In the context of this compound, docking simulations can be used to model the interaction of different analogs with the active site of target enzymes like the thioesterase domain of fatty acid synthase. nih.govnih.gov By analyzing the docked poses, researchers can predict how modifications to the acyl chain or the fluorophosphonate headgroup will affect binding affinity and orientation. These simulations can help to rationalize the observed SAR and to prioritize the synthesis of new analogs with potentially improved activity. For example, docking studies could explore the binding of analogs with different fatty acid chains to the hydrophobic tunnel of the TE domain, providing a structural basis for their differential inhibitory potencies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.comresearchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.govmdpi.com These approaches generate 3D contour maps that visualize the regions around a molecule where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties are predicted to increase or decrease biological activity. For this compound analogs, a QSAR model could be developed by correlating the inhibitory potencies of a series of analogs with their calculated molecular descriptors. The resulting model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent inhibitors.

Computational MethodApplication in SAR of this compound AnalogsReference
Molecular Docking Predicts the binding mode and affinity of analogs within the enzyme's active site, aiding in the rationalization of SAR. nih.govnih.gov
3D-QSAR (CoMFA/CoMSIA) Develops predictive models that correlate structural features with biological activity, guiding the design of more potent inhibitors. nih.govmdpi.comresearchgate.net

Future Directions and Emerging Research Avenues for Methyl Gamma Linolenyl Fluorophosphonate

Exploration of Unexplored Biological Pathways and Novel Targets

The most immediate avenue for future research on Methyl gamma-linolenyl fluorophosphonate lies in a systematic exploration of its biological targets and pathways, drawing parallels from its well-characterized analog, MAFP. MAFP is a known potent and irreversible inhibitor of cytosolic phospholipase A2 (cPLA2) and Ca2+-independent phospholipase A2 (iPLA2). caymanchem.comglpbio.com It also demonstrates significant inhibitory action against fatty acid amide hydrolase (FAAH) and functions as a ligand for cannabinoid (CB) receptors. caymanchem.comsigmaaldrich.com

Consequently, a primary research focus should be to determine if MγLnFP exhibits a similar inhibitory profile. Key research questions would include:

Does MγLnFP selectively inhibit specific isoforms of phospholipase A2?

What is its potency and mechanism of inhibition (e.g., irreversible, active-site directed) against FAAH?

Does the gamma-linolenyl moiety, as opposed to the arachidonyl group in MAFP, confer any unique selectivity or potency for cannabinoid receptors CB1 and CB2?

Furthermore, research could extend to entirely novel pathways. For instance, studies on methyl gamma-linolenate, the fatty acid component of MγLnFP, have demonstrated its potential to induce apoptosis in human lung carcinoma cell lines. researchgate.net This suggests a potential, yet completely unexplored, avenue for investigating MγLnFP in the context of cancer cell biology, focusing on its effects on cell proliferation, apoptosis, and related signaling cascades.

Integration of this compound Research with Systems Biology and Omics Approaches

To gain a comprehensive understanding of MγLnFP's biological impact, future research must move beyond single-target analyses and embrace a systems-level perspective. Integrating omics technologies such as genomics, transcriptomics, proteomics, and metabolomics will be crucial for mapping the global cellular changes induced by this compound.

A plausible research direction involves using advanced analytical techniques to identify unknown transformation products of MγLnFP within biological systems. For example, the development of in silico spectral databases, which has been applied to other organophosphorus compounds, could be adapted for MγLnFP. nih.gov This involves using computational tools to predict potential metabolites and their mass spectrometry fragments, which can then be used to screen for these novel molecules in cell or tissue samples. nih.gov

Lipidomics, a subset of metabolomics, would be particularly relevant. Given that the likely targets of MγLnFP (phospholipases and FAAH) are central to lipid signaling, a lipidomic approach would allow researchers to quantify the downstream effects of enzyme inhibition on the entire lipid profile of a cell, revealing network-level consequences that would be missed by traditional assays.

Methodological Innovations for Deeper Mechanistic Insights

Advancing the understanding of MγLnFP necessitates the adoption and development of innovative methodologies. For instance, to accurately predict the behavior of MγLnFP and its potential metabolites in analytical systems, computational modeling can be employed. The use of parameters like XlogP (a measure of lipophilicity) has been shown to correlate with liquid chromatography retention times for other organophosphates, a method that could be refined for MγLnFP to aid in its identification and quantification in complex mixtures. nih.gov

Further innovation could come from the development of activity-based protein profiling (ABPP) probes based on the MγLnFP scaffold. ABPP is a powerful chemical proteomic technique used to identify the active sites of enzymes in complex proteomes. An MγLnFP-derived probe could be used to "fish" for novel enzyme targets in their native cellular environment, potentially uncovering interactions beyond the expected phospholipases and hydrolases.

Additionally, advancements in molecular biology techniques such as RT-PCR, QRT-PCR, and the use of genomic and cDNA libraries will be essential for dissecting the transcriptional and post-transcriptional regulatory effects resulting from MγLnFP's activity. asrb.org.in

Development of Advanced in vitro and in vivo Research Models for this compound Studies

The evaluation of MγLnFP's biological effects requires the use of sophisticated research models that can accurately recapitulate human physiology. While no in vivo data for MγLnFP has been reported, future studies can draw from established models used for similar organophosphorus compounds. glpbio.com

For studying dermal exposure, for instance, advanced in vitro models using full-thickness and split-thickness human and pig skin have proven to be relevant for predicting the permeability of organophosphates. nih.gov These models could be adapted to study the absorption and local effects of MγLnFP.

For cellular-level investigations, the use of three-dimensional (3D) cell cultures, or organoids, represents a significant advancement over traditional 2D cell cultures. Lung or brain organoids, for example, could provide a more physiologically relevant context to study the efficacy and off-target effects of MγLnFP, especially given the known cytotoxic effects of its fatty acid component on lung cancer cells and the neurological targets of related compounds. researchgate.net The development of somatic hybridization and cybridization techniques could also lead to novel cell lines for more specific mechanistic studies. asrb.org.in

Addressing Unresolved Questions and Limitations in Current this compound Research

The most significant limitation in the current body of knowledge is the near-complete lack of pharmacological data for MγLnFP itself. caymanchem.comglpbio.com The primary unresolved question is how the substitution of a gamma-linolenyl chain for an arachidonyl chain (as in MAFP) alters the compound's biological activity. This single structural change could significantly impact its selectivity, potency, and metabolic stability.

Key unresolved questions that future research must address include:

Target Selectivity: What is the complete target profile of MγLnFP across different enzyme families (e.g., lipases, proteases, esterases)?

Metabolic Fate: How is MγLnFP metabolized in vitro and in vivo? Identifying its metabolic pathways and breakdown products is crucial for understanding its duration of action and potential for bioactivation or detoxification.

Pharmacokinetic Profile: Basic pharmacokinetic parameters remain entirely unknown. Studies are needed to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Structure-Activity Relationship (SAR): A systematic investigation into the SAR of MγLnFP and related analogs is needed. This would involve synthesizing and testing new variants of the molecule to understand how modifications to the fatty acid chain, the phosphate (B84403) group, and the methyl ester affect its biological activity.

Addressing these fundamental questions will be the critical first step in building a comprehensive understanding of this compound and unlocking its potential for future scientific and therapeutic exploration.

Q & A

Q. What methodologies are optimal for extracting and purifying MγLnFP from biological matrices?

The Bligh-Dyer method is a foundational protocol for lipid extraction, utilizing chloroform-methanol mixtures to isolate lipids while minimizing degradation . For MγLnFP (a fluorophosphonate analog), ensure extraction under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis. Post-extraction, purify via silica gel chromatography using gradients of chloroform/methanol to separate phosphonate analogs from phospholipids . Validate purity via LC-MS or 31P^{31}\text{P}-NMR .

Q. What biochemical assays confirm MγLnFP’s inhibitory activity against phospholipases?

Use radiolabeled substrate assays (e.g., 3H^{3}\text{H}-arachidonic acid-labeled membranes) to quantify inhibition of cytosolic phospholipase A2 (cPLA2) or Ca2+^{2+}-independent PLA2 (iPLA2). Pre-incubate MγLnFP (1–100 nM) with enzyme preparations, then measure residual activity via thin-layer chromatography (TLC) or fluorescence-based substrates. Compare dose-response curves to MAFP, a structurally related inhibitor .

Q. How is MγLnFP characterized for stability in experimental buffers?

Assess stability via accelerated degradation studies : incubate MγLnFP in PBS (pH 7.4) at 37°C and measure hydrolysis rates using 19F^{19}\text{F}-NMR. Store stock solutions in methyl acetate at -80°C to maintain integrity for ≥1 year .

Advanced Research Questions

Q. How can researchers design experiments to test MγLnFP’s selectivity across PLA2 isoforms?

  • Isoform-specific assays : Use recombinant cPLA2, iPLA2, and secretory PLA2 (sPLA2) in parallel.
  • Competitive inhibitors : Co-administer MAFP (10 µM) or bromoenol lactone (iPLA2 inhibitor) to isolate isoform contributions.
  • Kinetic analysis : Calculate kinact/KIk_{\text{inact}}/K_I ratios to compare irreversible inhibition efficiency across isoforms .

Q. What experimental strategies resolve contradictions in MγLnFP’s reported inhibitory effects?

Contradictions (e.g., null effects in certain PLA2 assays) may arise from:

  • Enzyme source : Tissue-specific isoforms (e.g., myocardial vs. neuronal iPLA2) differ in sensitivity.
  • Assay conditions : Calcium concentration modulates cPLA2 activity; validate buffer composition.
  • Pre-incubation time : Extend MγLnFP-enzyme contact (≥30 min) to ensure covalent modification .

Q. How can molecular docking complement functional assays to study MγLnFP’s receptor interactions?

  • Docking simulations : Model MγLnFP’s binding to cannabinoid CB1 receptors using crystal structures (e.g., PDB: 5TGZ). Focus on fluorophosphonate interactions with catalytic serine residues.
  • Functional validation : Pair docking data with electrophysiology (e.g., inhibition of WIN 55,212-2 responses in guinea pig ileum) to confirm irreversible antagonism .

Q. What methods differentiate MγLnFP’s pharmacological effects from MAFP in vivo?

  • Metabolic profiling : Use LC-MS/MS to track MγLnFP vs. MAFP degradation in plasma.
  • Receptor knockout models : Compare responses in CB1/^{-/-} mice to isolate receptor-specific effects.
  • Behavioral assays : Test MγLnFP in cannabinoid-driven models (e.g., analgesia, hypothermia) and contrast with MAFP .

Data Analysis & Technical Challenges

Q. How should researchers interpret partial inhibition curves in MγLnFP dose-response studies?

Partial inhibition may indicate:

  • Non-covalent interactions : Perform washout experiments; irreversible inhibitors show no activity recovery.
  • Allosteric modulation : Use Schild analysis to distinguish competitive vs. non-competitive mechanisms.
  • Enzyme reactivation : Test if adding fresh enzyme restores activity, ruling out inhibitor depletion .

Q. What statistical approaches address variability in MγLnFP’s inhibitory potency across cell lines?

  • Mixed-effects models : Account for inter-cell line variability (e.g., HEK293 vs. SH-SY5Y).
  • Normalization : Express inhibition as % of baseline activity (vehicle control) ± SEM.
  • Meta-analysis : Pool data from ≥3 independent labs to identify consensus IC50_{50} values .

Q. How can researchers integrate MγLnFP studies with lipidomics workflows?

  • Untargeted lipidomics : Pair MγLnFP treatment with LC-MS/MS to identify altered lipid species (e.g., arachidonate depletion).
  • Pathway analysis : Use tools like LIPID MAPS to map inhibited phospholipase pathways .

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